ethyl (2E)-3-{4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl}prop-2-enoate
Description
Ethyl (2E)-3-{4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl}prop-2-enoate (CAS: 338395-86-1) is a conjugated enoate ester featuring a nitro-substituted 1,2-oxazole core linked to a phenyl group via an ethenyl bridge. The (E)-configuration of both ethenyl groups ensures planarity, which is critical for π-π stacking interactions and electronic conjugation. The nitro group at the 4-position of the oxazole ring introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
ethyl (E)-3-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-3-23-16(20)11-9-14-6-4-13(5-7-14)8-10-15-17(19(21)22)12(2)18-24-15/h4-11H,3H2,1-2H3/b10-8+,11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKSOIAWGHQJDW-GFULKKFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C=CC2=C(C(=NO2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)/C=C/C2=C(C(=NO2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-{4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl}prop-2-enoate can be achieved through a multi-step process:
Formation of the oxazole ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-4-nitro-1,2-diaminobenzene with an aldehyde.
Ethenylation: The oxazole derivative can then undergo a Heck reaction with a suitable halide to introduce the ethenyl group.
Esterification: The final step involves the esterification of the resulting compound with ethyl prop-2-enoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Reduction of the nitro group: Formation of an amine derivative.
Reduction of the ester group: Formation of an alcohol derivative.
Substitution on the phenyl ring: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Anti-inflammatory and Anticancer Properties
Recent studies have highlighted the potential of compounds similar to ethyl (2E)-3-{4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl}prop-2-enoate as anti-inflammatory agents. The compound's structure, featuring a nitro group and an oxazole moiety, suggests it may interact with biological pathways involved in inflammation and cancer progression.
Case Study: COX-II Inhibition
A related study demonstrated that compounds with similar structural motifs exhibited selective inhibition of cyclooxygenase-II (COX-II), an enzyme linked to inflammation and cancer. These compounds showed promising IC50 values, indicating their potential as therapeutic agents for inflammatory diseases and cancer treatment .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Research indicates that derivatives of oxazole-containing compounds can exhibit significant antibacterial activity. This compound could be explored for its efficacy against various bacterial strains, contributing to the development of new antibiotics .
Photonic Applications
The photophysical properties of compounds related to this compound have garnered interest in the field of photonics. The ability to manipulate light through materials is crucial for developing advanced optical devices.
Case Study: Nonlinear Optical Behavior
Research has shown that oxazole derivatives exhibit nonlinear optical properties suitable for applications in optical limiting and switching devices. These characteristics can be harnessed in the design of advanced materials for telecommunications and laser technology .
Summary Table of Applications
| Application Area | Potential Uses | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory, anticancer agents | Selective COX-II inhibition; significant IC50 values |
| Antimicrobial Activity | Development of new antibiotics | Significant antibacterial activity against strains |
| Materials Science | Photonic devices | Nonlinear optical properties for advanced applications |
Mechanism of Action
The compound’s mechanism of action would depend on its interaction with specific molecular targets. For instance, if used in biological systems, it may interact with enzymes such as esterases, leading to hydrolysis of the ester bond and release of the active components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Cores
a. Fluorinated Pyrazole Derivatives
(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (13)
(E)-3(5)-[β-(2,4-Difluoro-3-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (14)
(E)-3(5)-[β-(2,5-Difluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (15)
| Property | Compound 13 | Compound 14 | Compound 15 | Target Compound |
|---|---|---|---|---|
| Core Structure | Pyrazole | Pyrazole | Pyrazole | 1,2-Oxazole |
| Substituents | 3-Fluoro-4-hydroxyphenyl | 2,4-Difluoro-3-hydroxyphenyl | 2,5-Difluoro-4-hydroxyphenyl | 3-Methyl-4-nitro-1,2-oxazol-5-yl |
| Electronic Effects | Electron-withdrawing (F, -OH) | Enhanced electron-withdrawing (2F, -OH) | Moderate electron-withdrawing (2F, -OH) | Strong electron-withdrawing (NO₂) |
| Synthesis | Recrystallization (ethanol/chloroform/hexane) | Chromatography (ethyl acetate/hexane) | Chromatography (ethyl acetate/hexane) | Not explicitly detailed in evidence |
Key Differences :
- The 1,2-oxazole core may exhibit stronger hydrogen-bonding acceptor capacity via the nitro group compared to pyrazole’s N-heteroatoms .
b. Quinoxaline and Oxazolidinone Derivatives
reports 3-{2-[(3-{(E)-2-[4-(Dimethylamino)-phenyl]ethenyl}quinoxalin-2-yl)oxy]-ethyl}-1,3-oxazolidin-2-one, a quinoxaline derivative with a dimethylamino-substituted ethenyl group.
| Property | Quinoxaline Derivative | Target Compound |
|---|---|---|
| Aromatic Core | Quinoxaline (two fused pyrazines) | 1,2-Oxazole |
| Substituent | 4-(Dimethylamino)phenyl | 3-Methyl-4-nitro-1,2-oxazol-5-yl |
| Electronic Effects | Electron-donating (NMe₂) | Electron-withdrawing (NO₂) |
| Hydrogen Bonding | Water-mediated H-bonding | Likely weaker; nitro group may act as H-bond acceptor |
Key Differences :
- The dimethylamino group in the quinoxaline derivative facilitates hydrogen-bond donor interactions, whereas the nitro group in the target compound primarily acts as an acceptor .
Ethenyl Linker and Conformational Analysis
The (E)-ethenyl linker is a structural hallmark shared by the target compound and analogs in , and 12.
Comparative Conformational Data
Insights :
- Planar ethenyl linkers enhance conjugation and UV absorption properties, critical for optoelectronic applications.
- Twisting in the quinoxaline derivative disrupts conjugation, reducing photostability compared to the target compound .
Functional Group Impact on Bioactivity
While direct bioactivity data for the target compound are absent in the evidence, structural analogs provide clues:
- Hydramethylnon (): A trifluoromethylphenyl-substituted hydrazone with pesticidal activity. The nitro group in the target compound may similarly enhance binding to biological targets via dipole interactions .
- Montelukast Analog (): Features a chloroquinoline-ethenyl group. The target compound’s nitro-oxazole system could mimic quinoline’s aromatic stacking in receptor binding .
Biological Activity
Ethyl (2E)-3-{4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl}prop-2-enoate, commonly referred to as a derivative of oxazole compounds, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C19H22N4O3
CAS Number: 338395-86-1
The compound features an ethyl ester functional group linked to a prop-2-enoate backbone with a substituted oxazole moiety. The presence of the nitro group and the double bond in the structure contributes to its reactivity and biological interactions.
Anticancer Potential
Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit key signaling pathways involved in cancer progression, particularly the PI3K/Akt pathway. This pathway is crucial for cell survival and proliferation, making it a prime target for cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of PI3K/Akt signaling | |
| Anti-inflammatory | COX-II inhibition | |
| Antioxidant | Scavenging free radicals |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Similar oxazole derivatives have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-I and COX-II), which play a pivotal role in the inflammatory response. In vitro studies have demonstrated that these compounds can reduce inflammation markers significantly .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound inhibits enzymes such as COX-II, reducing the production of pro-inflammatory mediators.
- Modulation of Signaling Pathways : By affecting pathways like PI3K/Akt, it can induce apoptosis in cancer cells while sparing normal cells.
- Antioxidant Activity : The presence of nitro groups in the structure enhances its ability to neutralize free radicals, contributing to its protective effects against oxidative stress .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of similar oxazole derivatives in xenograft models. Results showed that these compounds significantly reduced tumor growth compared to controls, indicating their potential as therapeutic agents in oncology .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of compounds with similar structures. The results demonstrated a marked reduction in edema and inflammatory cytokines in animal models treated with these derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
